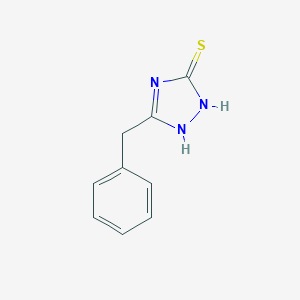

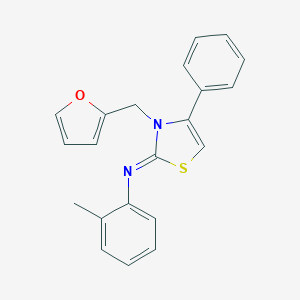

4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Übersicht

Beschreibung

“4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one” is a chemical compound . It is also known as metamitron, a pesticide with low polarity and hydrophobic in nature .

Molecular Structure Analysis

The molecular structure of “this compound” includes a triazine ring, which is a six-membered ring with three nitrogen atoms . The empirical formula is C10H10N4O, and the molecular weight is 202.21 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 167-170 °C . It’s a solid compound with a pKa value of 2.9 .Wissenschaftliche Forschungsanwendungen

Chloroplast Integrity in Barley Leaves

4-Amino-6-methyl-3-phenylamino-1,2,4-triazin-5(4H)-one has been studied for its effects on the integrity of chloroplasts in barley leaves. This compound alters the sedimentation profiles of chloroplasts in barley, possibly due to the inhibition of ascorbate peroxidase and superoxide dismutase activities. This inhibition might lead to an accumulation of toxic reduced-oxygen species in illuminated chloroplasts (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990).

Inhibition of Lignification Process

This compound, structurally analogous to metribuzin, has been shown to cause powerful inhibition of cell-wall lignification catalyzed by peroxidase from lupin. This process involves the oxidative polymerization of coniferyl alcohol and the generation of hydrogen peroxide at the expense of NADH oxidation (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990).

PET Tracers for Imaging

The compound has been utilized in the synthesis of carbon-11-labeled derivatives for potential PET (Positron Emission Tomography) tracers in imaging p38α mitogen-activated protein kinase, a critical enzyme in cellular signaling (Wang, Gao, & Zheng, 2014).

Novel Syntheses of Tetrazepines

4-Amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one has been used as a building block in the synthesis of novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives. This synthesis pathway could lead to a wide variety of tetrazepines with potential applications in various fields (Vahedi, Rajabzadeh, & Farvandi, 2010).

Antibacterial Agents

It has been used in the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, which show promise as antibacterial agents. This synthesis pathway highlights its potential in developing new antibacterial compounds (Solankee & Patel, 2004).

Eigenschaften

IUPAC Name |

4-amino-3-anilino-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-9(16)15(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCIEKNGPGUFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339221 | |

| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77126-84-2 | |

| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one impact chloroplast integrity in plants?

A1: Research suggests that this compound can disrupt the structural integrity of chloroplasts in barley leaves. [] This effect is observed through changes in chloroplast sedimentation profiles during sucrose gradient centrifugation. [] The study proposes that this disruption might be linked to the compound's inhibition of crucial antioxidant enzymes within the chloroplasts: ascorbate peroxidase and superoxide dismutase. [] This inhibition could lead to a build-up of reactive oxygen species (ROS), which are known to damage cellular components, ultimately compromising chloroplast integrity. []

Q2: Can this compound influence the lignification process in plants?

A2: Yes, studies indicate that this compound exhibits a strong inhibitory effect on the peroxidase-catalyzed lignification process in lupin plants. [] Lignification, a crucial process for plant cell wall strengthening and rigidity, involves two key reactions: the oxidative polymerization of coniferyl alcohol and the generation of hydrogen peroxide through NADH oxidation. [] The research shows that this compound significantly hinders these reactions, potentially by interfering with the peroxidase enzyme's activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2,4-dichlorophenyl)-3-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B385905.png)

![N-[(2Z)-4-(2,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B385908.png)

![N-(4-methylphenyl)-2-{[3-(2-naphthyl)-5-(trifluoromethyl)[1,3]thiazolo[2,3-c][1,2,4]triazepin-7-yl]carbonyl}hydrazinecarboxamide](/img/structure/B385910.png)

![3-[3-(4-bromobenzoyl)-1-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B385911.png)

![2-[3-(2-bromoethoxy)phenyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B385912.png)

![2-[(4-{[(4-Methyl-2-pyrimidinyl)amino]sulfonyl}anilino)carbonyl]benzoic acid](/img/structure/B385915.png)

![2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B385919.png)

![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)